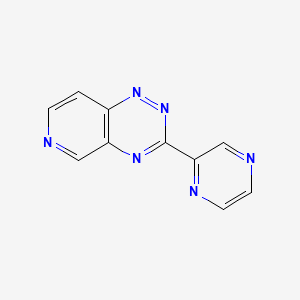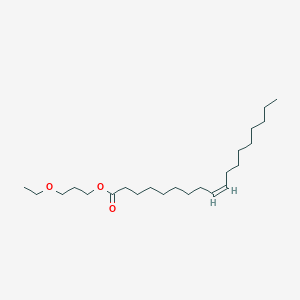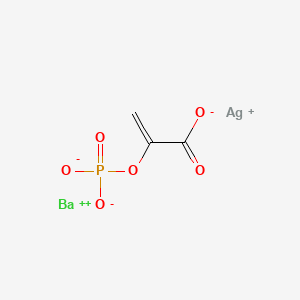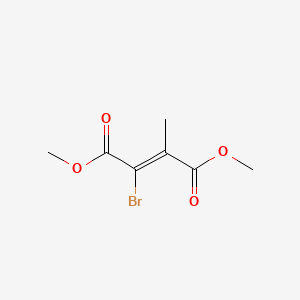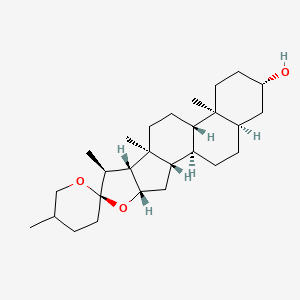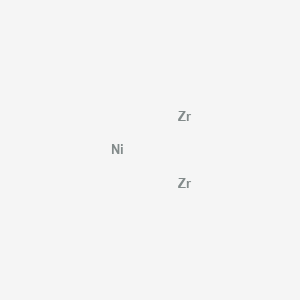
Isopropyl 9,10-bis(chlorothio)octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 9,10-bis(chlorothio)octadecanoate is a synthetic organic compound with the molecular formula C21H39Cl2O2S2 It is an ester derivative of octadecanoic acid, featuring two chlorothio groups attached to the 9th and 10th carbon atoms of the octadecanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 9,10-bis(chlorothio)octadecanoate typically involves the esterification of 9,10-bis(chlorothio)octadecanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
化学反应分析
Types of Reactions
Isopropyl 9,10-bis(chlorothio)octadecanoate can undergo various chemical reactions, including:
Oxidation: The chlorothio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isopropyl 9,10-bis(chlorothio)octadecanol.
Substitution: Formation of derivatives with substituted nucleophiles.
科学研究应用
Isopropyl 9,10-bis(chlorothio)octadecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of isopropyl 9,10-bis(chlorothio)octadecanoate involves its interaction with molecular targets through its chlorothio and ester functional groups. The chlorothio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active 9,10-bis(chlorothio)octadecanoic acid, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
Isopropyl 9,10-dichlorooctadecanoate: Similar structure but lacks the thio groups.
Isopropyl 9,10-bis(methylthio)octadecanoate: Similar structure with methylthio groups instead of chlorothio groups.
Isopropyl 9,10-bis(ethoxythio)octadecanoate: Similar structure with ethoxythio groups.
Uniqueness
Isopropyl 9,10-bis(chlorothio)octadecanoate is unique due to the presence of chlorothio groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
98072-21-0 |
|---|---|
分子式 |
C21H40Cl2O2S2 |
分子量 |
459.6 g/mol |
IUPAC 名称 |
propan-2-yl 9,10-bis(chlorosulfanyl)octadecanoate |
InChI |
InChI=1S/C21H40Cl2O2S2/c1-4-5-6-7-9-12-15-19(26-22)20(27-23)16-13-10-8-11-14-17-21(24)25-18(2)3/h18-20H,4-17H2,1-3H3 |
InChI 键 |
BDLLOACFERESGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC(C)C)SCl)SCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

